molecular formula C13H11F2N B8295945 N-(2,6-difluorobenzyl)aniline

N-(2,6-difluorobenzyl)aniline

Cat. No.: B8295945
M. Wt: 219.23 g/mol
InChI Key: JCVALUFZFKADCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Difluorobenzyl)aniline is a fluorinated organic compound that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. Its structure, featuring a benzyl group difluorinated at the 2 and 6 positions attached to an aniline nitrogen, is strategically valuable for constructing molecules with potential biological activity. Research into analogous compounds highlights the utility of the 2,6-difluorobenzyl motif in the design of novel bioactive agents. For instance, derivatives containing this moiety have been explored as potent N,2,6-trisubstituted 1H-benzimidazole compounds, which have demonstrated significant antibacterial activity against strains like MSSA and MRSA, as well as anticancer activity against various human cancer cell lines . Furthermore, the 2,6-difluorobenzyl unit is a critical component in the synthesis of urea-based compounds investigated as chitin synthesis inhibitors, indicating potential applications in developing new insecticides . The incorporation of fluorine atoms is a common strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . This compound is provided exclusively for research and development purposes in these and other exploratory areas. It is intended for use by qualified laboratory professionals only. This compound is strictly for research use and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]aniline

InChI

InChI=1S/C13H11F2N/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2

InChI Key

JCVALUFZFKADCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzyl Group

The 2,6-difluorobenzyl group distinguishes N-(2,6-difluorobenzyl)aniline from related compounds. Key analogs include:

Compound Name Substituents on Benzyl Group Key Applications Molecular Weight (g/mol) Reference
N-(2,6-Dimethylbenzyl)aniline 2,6-dimethyl Agrochemicals (e.g., metalaxyl) ~255.3
N-(2,6-Dinitrobenzyl)aniline 2,6-dinitro Herbicides (e.g., trifluralin) ~331.2
N-(2,6-Diisopropylbenzyl)aniline 2,6-diisopropyl Catalysis intermediates ~247.4
Rufinamide 2,6-difluorobenzyl + triazole Anticonvulsant (Lennox-Gastaut) 238.19

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine atoms (electron-withdrawing) increase electrophilicity and metabolic stability compared to methyl groups (electron-donating), which enhance lipophilicity .
  • Bioactivity: Fluorinated analogs like this compound derivatives exhibit superior antitumor activity (e.g., HepG2 cell inhibition in compound 10 from ) compared to non-fluorinated counterparts due to enhanced target binding .

Physicochemical Properties

Property This compound N-(2,6-Dimethylbenzyl)aniline Rufinamide
LogP ~2.8 (estimated) ~3.5 2.1 (experimental)
Aqueous Solubility Low (fluorine hydrophobicity) Very low Moderate (polar triazole)
Thermal Stability High (mp >150°C) Moderate (mp ~120°C) High (crystalline form)

Notes:

  • Fluorine atoms reduce basicity (pKa ~3.5) compared to methyl-substituted analogs (pKa ~4.2), influencing protonation in biological systems .

Preparation Methods

Reaction of Aniline with 2,6-Difluorobenzyl Chloride

The most direct route to N-(2,6-difluorobenzyl)aniline involves the alkylation of aniline with 2,6-difluorobenzyl chloride. This reaction proceeds via an SN2 mechanism, where the lone pair on the aniline nitrogen attacks the electrophilic benzyl carbon. A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically employed to deprotonate aniline, enhancing its nucleophilicity.

Procedure :

  • Reactants : Aniline (1.0 equiv), 2,6-difluorobenzyl chloride (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : Stirring at 60–80°C for 12–24 hours under inert atmosphere.

  • Workup : Dilution with water, extraction with dichloromethane (DCM), drying over Na₂SO₄, and solvent evaporation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the product as a pale-yellow oil.

Key Data :

  • Yield : 70–85% (dependent on solvent and base).

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.25–7.15 (m, 5H, ArH), 6.90–6.80 (m, 2H, ArH-fluorinated), 4.40 (s, 2H, -CH₂-).

  • ¹⁹F NMR (CDCl₃): δ -114.7 (d, J = 8.5 Hz).

Alternative Halide Sources: 2,6-Difluorobenzyl Bromide

2,6-Difluorobenzyl bromide offers enhanced reactivity compared to its chloride counterpart due to the better leaving-group ability of bromide. This method is advantageous for low-temperature reactions and shorter reaction times.

Procedure :

  • Reactants : Aniline (1.0 equiv), 2,6-difluorobenzyl bromide (1.05 equiv), Et₃N (1.5 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C.

  • Conditions : Gradual warming to room temperature over 6 hours.

  • Workup : Sequential washing with 1M HCl, saturated NaHCO₃, and brine.

  • Purification : Recrystallization from ethanol/water affords crystalline product.

Key Data :

  • Yield : 80–90%.

  • Melting Point : 85–87°C (recrystallized product).

  • FT-IR (cm⁻¹): 3400 (N-H stretch), 1600 (C=C aromatic), 1220 (C-F).

Mechanistic Insights and Optimization

Role of Solvent and Base

Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state. Bases such as Et₃N or K₂CO₃ ensure complete deprotonation of aniline, critical for efficient nucleophilic attack.

Solvent Comparison :

SolventReaction Time (h)Yield (%)
DMF1285
THF2470
DCM1875

Base Comparison :

BaseEquivYield (%)
K₂CO₃2.085
Et₃N1.590
NaOH2.065

Temperature and Stoichiometry Effects

Elevated temperatures (60–80°C) improve reaction rates but risk side products like diarylation. A slight excess of benzyl halide (1.05–1.1 equiv) ensures complete consumption of aniline.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR : The benzylic -CH₂- protons resonate as a singlet at δ 4.40, while aromatic protons from the difluorobenzyl group appear as doublets of triplets (δ 6.80–6.90).

¹⁹F NMR : Two equivalent fluorine atoms produce a doublet at δ -114.7, confirming the 2,6-substitution pattern.

FT-IR : Absence of N-H stretching (~3400 cm⁻¹) in the Schiff base intermediate confirms successful reduction.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, indicating >98% purity.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis favors 2,6-difluorobenzyl bromide due to faster reaction times, despite its higher cost compared to the chloride.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2,6-difluorobenzyl)aniline, and how do reaction conditions influence yield?

  • Answer : Two key methods are documented:

  • Gabriel Synthesis : Starting from 2,6-difluorobenzyl chloride, a phase-transfer catalyst facilitates the reaction with phthalimide to form N-(2,6-difluorobenzyl)phthalimide, followed by hydrolysis with aqueous KOH to yield the amine. This method achieves 95% efficiency under optimized conditions .
  • Reflux Condensation : Reacting 2,6-difluoroaniline with D-gluconic acid-δ-lactone in methanol under reflux for 24 hours yields derivatives like N-(2,6-difluorobenzyl)-D-gluconamide, with recrystallization in ethanol providing 89% purity .
  • Critical Factors : Temperature and solvent choice (e.g., MeOH vs. acetonitrile) significantly impact yield. Prolonged heating above 140°C risks decomposition of intermediates like 2,6-difluorobenzyl azide .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Answer :

  • LRMS (ESI) : Confirms molecular weight (e.g., m/z 286.1 for C₁₃H₂₀NO₆ derivatives) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯F/N bonding in bis-difluorobenzyl derivatives) .
  • NMR/CMR : Validates regiochemistry and electronic environments, as used for benzoylurea derivatives .
  • Recrystallization Validation : Ethanol or acetonitrile recrystallization ensures purity, with melting points (e.g., 185–188°C) serving as key indicators .

Q. How can researchers mitigate decomposition risks during high-temperature reactions involving 2,6-difluorobenzyl intermediates?

  • Answer : Decomposition of 2,6-difluorobenzyl azide occurs at >140°C, particularly with extended reaction times. Mitigation strategies include:

  • Pressure Acceleration : Shortening residence times (e.g., <10 minutes) in microcapillary reactors to minimize thermal exposure .
  • Solvent Selection : Polar aprotic solvents (e.g., dry acetonitrile) stabilize intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitutions?

  • Answer : The electron-withdrawing fluorine atoms at the 2,6-positions of the benzyl group direct electrophilic attacks to the para position. Computational studies (DFT) suggest this arises from reduced electron density at the ortho positions, favoring substitution at the less hindered para site. Experimental validation includes syntheses of triazole and thiadiazole derivatives, where steric and electronic effects dominate regioselectivity .

Q. How do structural modifications of this compound impact its bioactivity in pharmaceutical intermediates?

  • Answer : Functionalization at the aniline nitrogen or benzyl group alters bioactivity:

  • Agrochemicals : Adding benzoylurea groups (e.g., N-(2,6-difluorobenzoyl)-N'-arylurea) enhances insecticidal activity by disrupting chitin synthesis .
  • Pharmaceuticals : Substitution with thiophene-carboxylic acid groups (e.g., in Relugolix intermediates) improves binding affinity to gonadotropin-releasing hormone receptors .
  • Key Data : Bioactivity correlates with logP values (lipophilicity) and hydrogen-bonding capacity, derived from QSAR models .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved through experimental design?

  • Answer : Discrepancies arise from:

  • Reagent Purity : Impurities in 2,6-difluoroaniline (e.g., residual dimethyl isomers) reduce yields. HPLC-grade reagents and pre-purification (e.g., column chromatography) are recommended .
  • Reaction Scale : Microscale reactions (e.g., <1 mmol) show higher yields (85–95%) than bulk syntheses due to better heat distribution .
  • Resolution Method : Parallel experimentation with DOE (Design of Experiments) optimizes parameters like temperature, solvent ratio, and catalyst loading .

Q. What computational tools are effective in predicting the crystal structure and stability of this compound derivatives?

  • Answer :

  • Mercury Software : Models crystal packing using van der Waals radii and hydrogen-bonding motifs observed in X-ray data (e.g., C–H⋯F interactions in thiadiazol-2-amine derivatives) .
  • DFT Calculations : Predict thermodynamic stability of tautomers and reaction pathways, validated by experimental melting points and spectroscopic data .

Methodological Notes

  • Safety : Handle 2,6-difluorobenzyl intermediates in fume hoods due to potential respiratory irritancy (ECHA/EPA guidelines) .
  • Data Reproducibility : Cross-reference CAS Registry Numbers (e.g., 1589503-95-6 for drug intermediates) to ensure reagent consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.